An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1H-1,2,4-Triazol-1-yl)propan-1-ol
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1H-1,2,4-Triazol-1-yl)propan-1-ol
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1H-1,2,4-triazol-1-yl)propan-1-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a privileged structure found in numerous pharmacologically active agents, known for a wide range of biological activities including antifungal, antiviral, and anticancer properties.[1][2][3][4] This document details a robust synthetic methodology, rooted in the principles of nucleophilic epoxide ring-opening, and outlines a full suite of analytical techniques for structural elucidation and purity confirmation. The causality behind key experimental choices, particularly concerning reaction regioselectivity, is explained to provide researchers with a deeper understanding of the process. All protocols are designed to be self-validating, ensuring reproducibility and reliability in a research setting.
Introduction: The Significance of the Triazole Moiety
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that imparts unique physicochemical properties to molecules. Its ability to participate in hydrogen bonding and its metabolic stability make it a cornerstone in the design of therapeutic agents.[4] Marketed drugs such as the antifungal fluconazole and the antiviral ribavirin feature this core structure, highlighting its importance in medicine.[1] The synthesis of novel triazole derivatives, such as 2-(1H-1,2,4-triazol-1-yl)propan-1-ol, is a key objective for discovering new chemical entities with potential therapeutic value.
Synthetic Strategy and Mechanistic Considerations
The synthesis of 2-(1H-1,2,4-triazol-1-yl)propan-1-ol is most effectively achieved through the nucleophilic ring-opening of propylene oxide by 1,2,4-triazole. This reaction presents a critical challenge of regioselectivity. Propylene oxide is an unsymmetrical epoxide, and nucleophilic attack can occur at either the less sterically hindered primary carbon (C1) or the more substituted secondary carbon (C2).
-
Attack at C1 (Path A - Undesired): This pathway leads to the formation of the isomeric product, 1-(1H-1,2,4-triazol-1-yl)propan-2-ol. Under neutral or mildly basic conditions, this is often the major product due to steric hindrance.
-
Attack at C2 (Path B - Desired): This pathway yields the target molecule, 2-(1H-1,2,4-triazol-1-yl)propan-1-ol. To favor this regiochemistry, the reaction conditions must promote the development of a partial positive charge on the more substituted carbon atom, characteristic of an SN1-like mechanism. This is typically achieved under strong basic conditions where the deprotonated triazole anion acts as a potent nucleophile, or under acid-catalyzed conditions where the epoxide oxygen is protonated, activating the ring for nucleophilic attack.[5][6][7]
Our proposed protocol utilizes a strong base to generate the triazolide anion, which enhances its nucleophilicity and promotes attack at the more electrophilic secondary carbon of the epoxide ring.
Synthetic Workflow Diagram
The logical flow of the synthesis and purification process is outlined below.
Caption: Workflow for the synthesis of 2-(1H-1,2,4-Triazol-1-yl)propan-1-ol.
Detailed Experimental Protocol: Synthesis
Materials and Reagents:
-
1,2,4-Triazole (98% purity)
-
Sodium hydride (60% dispersion in mineral oil)
-
Propylene oxide (≥99.5%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (ACS grade)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography, 230-400 mesh)
Procedure:
-
Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,2,4-triazole (6.91 g, 100 mmol).
-
Solvent Addition: Add 100 mL of anhydrous DMF to the flask. Stir the mixture until the triazole is fully dissolved.
-
Deprotonation: Carefully add sodium hydride (4.40 g of 60% dispersion, 110 mmol) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Hydrogen gas is evolved. Ensure adequate ventilation and perform this step in a fume hood.
-
Anion Formation: Allow the mixture to stir at room temperature for 1 hour after the addition is complete. The cessation of gas evolution indicates the formation of the sodium triazolide salt.
-
Epoxide Addition: Cool the reaction mixture back to 0 °C and add propylene oxide (7.0 mL, 100 mmol) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 Dichloromethane:Methanol eluent system.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 50% and gradually increasing to 100% ethyl acetate) to afford the pure 2-(1H-1,2,4-triazol-1-yl)propan-1-ol as a viscous oil or low-melting solid.
Characterization and Structural Elucidation
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound. The expected data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are detailed below.
Characterization Workflow Diagram
Caption: Logic flow for the structural characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of the molecule. Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (neighboring protons).[8][9]
| Predicted ¹H NMR Data for 2-(1H-1,2,4-Triazol-1-yl)propan-1-ol | ||||
| Assignment | Structure Fragment | Predicted δ (ppm) | Multiplicity | Integration |
| H-3 (Triazole) | -N=CH-N- | ~ 8.2 | Singlet (s) | 1H |
| H-5 (Triazole) | -N=CH-N- | ~ 7.9 | Singlet (s) | 1H |
| H-2 (Propanol) | >CH-N | ~ 4.5 - 4.7 | Multiplet (m) | 1H |
| H-1a, H-1b (Propanol) | -CH₂-OH | ~ 3.7 - 3.9 | Multiplet (m) | 2H |
| OH (Propanol) | -OH | ~ 2.5 - 4.0 (broad) | Singlet (s, broad) | 1H |
| H-3 (Propanol) | -CH₃ | ~ 1.4 | Doublet (d) | 3H |
-
Rationale: The triazole protons (H-3, H-5) are deshielded and appear as sharp singlets in the aromatic region.[10][11] The methine proton (H-2) is attached to the electronegative triazole nitrogen, shifting it downfield. It will be split by the adjacent CH₂ and CH₃ groups, resulting in a complex multiplet. The diastereotopic methylene protons (H-1a, H-1b) are adjacent to the hydroxyl group and the chiral center at C-2, appearing as a multiplet. The methyl group (H-3) appears as a doublet due to coupling with the single H-2 proton (n+1 rule).[12] The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent; it can be confirmed by a D₂O exchange experiment.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment.
| Predicted ¹³C NMR Data for 2-(1H-1,2,4-Triazol-1-yl)propan-1-ol | ||
| Assignment | Structure Fragment | Predicted δ (ppm) |
| C-3 (Triazole) | -N=C H-N- | ~ 152 |
| C-5 (Triazole) | -N=C H-N- | ~ 145 |
| C-1 (Propanol) | -C H₂-OH | ~ 65 |
| C-2 (Propanol) | >C H-N | ~ 58 |
| C-3 (Propanol) | -C H₃ | ~ 18 |
-
Rationale: The triazole carbons appear in the downfield region typical for aromatic heterocycles.[10][13] The carbon bearing the hydroxyl group (C-1) is found around 65 ppm, while the carbon attached to the nitrogen (C-2) is slightly upfield. The methyl carbon (C-3) is the most shielded and appears at the highest field.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[14][15]
| Predicted FT-IR Absorption Bands | ||
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Alcohol |
| 3150 - 3100 (sharp) | C-H stretch | Triazole Ring |
| 2980 - 2850 (medium) | C-H stretch | Alkyl (CH, CH₂, CH₃) |
| 1550 - 1480 (medium) | C=N, N=N stretch | Triazole Ring |
| 1280 - 1250 (strong) | C-N stretch | Triazole-Alkyl |
| 1100 - 1000 (strong) | C-O stretch | Secondary Alcohol |
-
Rationale: The most prominent feature will be a broad absorption band for the hydrogen-bonded O-H stretch of the alcohol group.[16][17] Sharp peaks just above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic triazole ring, while the alkyl C-H stretches appear just below 3000 cm⁻¹. The fingerprint region will contain strong absorptions corresponding to the C-N and C-O stretching vibrations.[18]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended to observe the molecular ion.
| Predicted Mass Spectrometry Data (ESI-MS) | |
| m/z Value | Assignment |
| 128.08 | [M+H]⁺ (Protonated Molecular Ion) |
| 110.07 | [M+H - H₂O]⁺ |
| 97.06 | [M+H - CH₂OH]⁺ |
| 70.04 | [C₂H₄N₃]⁺ (Triazole ring fragment) |
-
Rationale: The molecular weight of C₅H₉N₃O is 127.14 g/mol .[19] In positive ion ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 128. The fragmentation pattern would likely involve the loss of stable neutral molecules like water (18 amu) or functional groups like the hydroxymethyl radical (31 amu). Cleavage of the bond between the propyl chain and the triazole ring is also a common fragmentation pathway for N-alkylated triazoles.[20][21][22]
Potential Applications and Future Directions
Derivatives of 1,2,4-triazole are widely recognized for their diverse pharmacological activities. This class of compounds has demonstrated significant potential as antifungal, antimicrobial, anti-inflammatory, and antioxidant agents.[3][23] The synthesis of 2-(1H-1,2,4-triazol-1-yl)propan-1-ol provides a valuable building block for further chemical modification. The primary alcohol functionality serves as a handle for esterification, etherification, or oxidation to introduce new pharmacophores and explore structure-activity relationships (SAR). Future work should focus on screening this compound and its derivatives against a panel of biological targets to uncover its therapeutic potential.
Conclusion
This guide has detailed a comprehensive and scientifically grounded approach to the synthesis and characterization of 2-(1H-1,2,4-triazol-1-yl)propan-1-ol. By explaining the mechanistic rationale for achieving the desired regioselectivity in the key synthetic step, we provide researchers with the necessary insights to troubleshoot and adapt the procedure. The outlined characterization workflow, complete with predicted spectroscopic data and their interpretation, establishes a robust framework for structural verification and quality control. This document serves as a valuable technical resource for scientists and professionals engaged in the exploration of novel triazole-based compounds for drug discovery and development.
References
-
ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. [Link]
-
AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]
-
ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles.... [Link]
-
National Center for Biotechnology Information. (n.d.). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. [Link]
-
ResearchGate. (n.d.). Frequencies of the Absorption Band Peaks (сm-1) in the Experimental and Theoretical IR Spectra of Triazole. [Link]
-
European Patent Office. (n.d.). Antifungal azolylpropanol derivatives - EP 0234499 A2. [Link]
-
Sci-Hub. (n.d.). Mass Spectra of Some 1,2,4-Triazoles. [Link]
-
National Center for Biotechnology Information. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. [Link]
-
ResearchGate. (n.d.). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
- Google Patents. (n.d.). CN1081189C - Azole alcohol derivatives, prepn. method and pharmaceutical use thereof.
- Google Patents. (n.d.). EP0618198A1 - Process for the preparation of 1,3-bis (1,2,4-triazol-1-yl)
-
University of Colorado Boulder, Organic Chemistry. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]
- Google Patents. (n.d.). CN1046287C - Substituted propan-2-ol derivatives, processes for their preparation and fungicidal compositions containing them.
-
ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]
-
SpectraBase. (n.d.). 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts. [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]
- Google Patents. (n.d.).
-
RSYN RESEARCH. (n.d.). Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). Concerning the mechanism of the ring opening of propylene oxide in the copolymerization of propylene oxide and carbon dioxide to give poly(propylene carbonate). [Link]
-
University of Calgary. (n.d.). Ch 13 - Coupling. [Link]
-
ResearchGate. (n.d.). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. [Link]
-
Scientific & Academic Publishing. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. [Link]
-
ResearchGate. (2018). Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. [Link]
-
ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. [Link]
-
TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. [Link]
-
Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
-
University of Massachusetts Lowell. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
Arkivoc. (2017). Lewis acid-catalyzed Wolff cyclocondensation in the synthesis of (1H-1,2,3-triazolyl)furoxans. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL. [Link]
-
ResearchGate. (n.d.). Experimental (a)[24] and theoretical (b) IR spectra of triazole. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. [Link]
-
ResearchGate. (n.d.). Catalytic Ring-Opening Polymerization of Propylene Oxide by Organoborane and Aluminum Lewis Acids | Request PDF. [Link]
-
National Center for Biotechnology Information. (2013). Ring-opening polymerization reactions of propylene oxide catalyzed by porphyrin metal 3+ complexes of aluminum, chromium and cobalt. [Link]
-
ResearchGate. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. [Link]
-
Royal Society of Chemistry. (n.d.). Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones. [Link]
-
Der Pharma Chemica. (n.d.). Cationic ring-opening copolymerization of propylene oxide with tetrahydrofuran by acid exchanged montmorillonite clay. [Link]
- Google Patents. (n.d.). CN105906575A - Synthesizing process of 1H-1,2,4-triazole.
Sources
- 1. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.ncl.res.in [dspace.ncl.res.in]
- 3. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 4. tsijournals.com [tsijournals.com]
- 5. Concerning the mechanism of the ring opening of propylene oxide in the copolymerization of propylene oxide and carbon dioxide to give poly(propylene carbonate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. acdlabs.com [acdlabs.com]
- 13. elar.urfu.ru [elar.urfu.ru]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL | C5H9N3O | CID 45791206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
